molecular formula C10H12ClN B13508921 2-(3-Ethynylphenyl)ethan-1-aminehydrochloride

2-(3-Ethynylphenyl)ethan-1-aminehydrochloride

Cat. No.: B13508921
M. Wt: 181.66 g/mol
InChI Key: AJEABKQSMXYDJX-UHFFFAOYSA-N
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Description

2-(3-Ethynylphenyl)ethan-1-aminehydrochloride is a chemical compound with the molecular formula C10H12ClN. It is known for its unique structure, which includes an ethynyl group attached to a phenyl ring, and an amine group. This compound is often used in various scientific research applications due to its reactivity and selectivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethynylphenyl)ethan-1-aminehydrochloride typically involves the reaction of 3-ethynylbenzaldehyde with ethylamine under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to form the intermediate 2-(3-ethynylphenyl)ethan-1-amine. This intermediate is then treated with hydrochloric acid to yield the final product, this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethynylphenyl)ethan-1-aminehydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Ethynylphenyl)ethan-1-aminehydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Ethynylphenyl)ethan-1-aminehydrochloride involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Ethynylphenyl)ethan-1-amine
  • 2-(3-Ethynylphenyl)ethan-1-aminehydrobromide
  • 2-(3-Ethynylphenyl)ethan-1-aminehydroiodide

Uniqueness

2-(3-Ethynylphenyl)ethan-1-aminehydrochloride is unique due to its specific combination of an ethynyl group and an amine group, which imparts distinct reactivity and selectivity. Compared to its analogs, the hydrochloride salt form offers better solubility and stability, making it more suitable for certain applications .

Properties

Molecular Formula

C10H12ClN

Molecular Weight

181.66 g/mol

IUPAC Name

2-(3-ethynylphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C10H11N.ClH/c1-2-9-4-3-5-10(8-9)6-7-11;/h1,3-5,8H,6-7,11H2;1H

InChI Key

AJEABKQSMXYDJX-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=CC(=C1)CCN.Cl

Origin of Product

United States

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